molecular formula C16H8ClF3N8 B214871 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

Katalognummer B214871
Molekulargewicht: 404.73 g/mol
InChI-Schlüssel: KZCVXTKDSJBNKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has gained significant attention in recent years due to its potential as a therapeutic agent for cancer treatment. In

Wirkmechanismus

The adenosine A2A receptor is expressed on the surface of various immune cells, including T cells and natural killer cells. When activated by adenosine, the receptor suppresses the immune response and promotes tumor growth. 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine works by binding to the receptor and preventing adenosine from activating it. This leads to an increase in immune cell activity and a reduction in tumor growth.
Biochemical and Physiological Effects:
In preclinical studies, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been shown to enhance the anti-tumor immune response and improve the efficacy of other cancer treatments, such as chemotherapy and immune checkpoint inhibitors. It has also been shown to reduce tumor growth and metastasis in various cancer models.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, its efficacy may be limited in tumors that do not express high levels of the receptor. Additionally, the optimal dosing and timing of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments is still being investigated.

Zukünftige Richtungen

There are several future directions for 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine research, including:
1. Investigating the efficacy of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other cancer treatments in clinical trials.
2. Developing new 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine analogs with improved potency and pharmacokinetic properties.
3. Studying the role of the adenosine A2A receptor in other diseases, such as autoimmune disorders and chronic pain.
4. Exploring the potential of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine as a biomarker for predicting response to cancer immunotherapy.
5. Investigating the use of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine in combination with other immunomodulatory agents, such as toll-like receptor agonists, to enhance the anti-tumor immune response.
Conclusion:
Overall, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine shows promise as a potential cancer immunotherapy agent. Its specificity for the adenosine A2A receptor and ability to enhance the anti-tumor immune response make it a promising candidate for further research and development. However, more studies are needed to fully understand its mechanism of action and potential limitations.

Synthesemethoden

The synthesis of 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine involves a multi-step process that begins with the reaction of 4-chlorobenzenesulfonyl chloride with 1H-tetrazole in the presence of a base to form the intermediate 4-chlorophenyltetrazole. This intermediate is then reacted with 2-pyrazinecarboxylic acid in the presence of a coupling agent to form the pyrimidine ring. Finally, the trifluoromethyl group is introduced using trifluoromethyl iodide and a base.

Wissenschaftliche Forschungsanwendungen

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential as a cancer immunotherapy agent. It works by blocking the adenosine A2A receptor, which is known to play a role in suppressing the immune system in tumors. By inhibiting this receptor, 5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine can enhance the anti-tumor immune response and potentially improve the efficacy of other cancer treatments.

Eigenschaften

Produktname

5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-2-(2-pyrazinyl)-4-(trifluoromethyl)pyrimidine

Molekularformel

C16H8ClF3N8

Molekulargewicht

404.73 g/mol

IUPAC-Name

5-[1-(4-chlorophenyl)tetrazol-5-yl]-2-pyrazin-2-yl-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H8ClF3N8/c17-9-1-3-10(4-2-9)28-15(25-26-27-28)11-7-23-14(12-8-21-5-6-22-12)24-13(11)16(18,19)20/h1-8H

InChI-Schlüssel

KZCVXTKDSJBNKJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

Kanonische SMILES

C1=CC(=CC=C1N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=NC=CN=C4)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.